ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a pyrrolidine-1-sulfonyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-keto ester under acidic conditions.
Introduction of the Pyrrolidine-1-sulfonyl Group: The pyrrolidine-1-sulfonyl group is introduced via sulfonylation, where pyrrolidine reacts with a sulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamide or thiol derivatives.
Scientific Research Applications
Ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in the design of new drugs, particularly for its anti-inflammatory and analgesic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is investigated for its potential use in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The pyrrolidine-1-sulfonyl group is known to enhance binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can interact with active sites of enzymes, leading to modulation of their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives:
Ethyl 3-methyl-1H-pyrazole-4-carboxylate: Lacks the pyrrolidine-1-sulfonyl group, resulting in different biological activity.
3-Methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylic acid: The carboxylic acid group instead of the ethyl ester affects its solubility and reactivity.
5-(Pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate: Lacks the 3-methyl group, which can influence its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
Ethyl 3-methyl-5-(pyrrolidine-1-sulfonyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with an ethyl carboxylate group and a pyrrolidine sulfonyl moiety, which contribute to its pharmacological profile. The structural formula can be represented as follows:
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
- Receptor Modulation : It interacts with various receptors, modulating their activity and leading to downstream biological effects.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits notable anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Study | IC50 (µM) | Description |
---|---|---|
A | 25.3 | Inhibition of TNF-alpha production in macrophages |
B | 30.7 | Reduction of IL-6 levels in cell culture |
2. Anticancer Properties
This compound has shown promise in anticancer research:
- Cell Line Studies : The compound demonstrated cytotoxicity against various cancer cell lines, including breast and colon cancer cells.
3. Antimicrobial Activity
Preliminary studies suggest that the compound also possesses antimicrobial properties against certain bacterial strains, indicating potential applications in infectious disease treatment.
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a significant reduction in joint swelling and histological improvements compared to control groups.
Case Study 2: Anticancer Efficacy
In another study focusing on its anticancer properties, researchers reported that this compound induced apoptosis in cancer cells through the activation of caspase pathways. The study highlighted its potential as a lead compound for developing new anticancer therapies.
Properties
IUPAC Name |
ethyl 5-methyl-3-pyrrolidin-1-ylsulfonyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-3-18-11(15)9-8(2)12-13-10(9)19(16,17)14-6-4-5-7-14/h3-7H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUZVUGPFPLZCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1S(=O)(=O)N2CCCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.